molecular formula C16H20N2O3 B2654982 N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenoxy)propanamide CAS No. 1281013-28-2

N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenoxy)propanamide

Cat. No.: B2654982
CAS No.: 1281013-28-2
M. Wt: 288.347
InChI Key: NFMBIMRUXYXHAY-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenoxy)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyanomethyl group, a cyclopropyl group, and an ethoxyphenoxy group attached to a propanamide backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenoxy)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Ethoxyphenoxy Intermediate: The initial step involves the reaction of 4-ethoxyphenol with an appropriate halogenated compound to form the ethoxyphenoxy intermediate.

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate with cyanomethylamine under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenoxy)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenoxy)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(cyanomethyl)-N-cyclopropyl-3-(4-methoxyphenoxy)propanamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(cyanomethyl)-N-cyclopropyl-3-(4-hydroxyphenoxy)propanamide: Similar structure but with a hydroxy group instead of an ethoxy group.

Uniqueness

N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenoxy)propanamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific research applications where the ethoxy group plays a crucial role.

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-2-20-14-5-7-15(8-6-14)21-12-9-16(19)18(11-10-17)13-3-4-13/h5-8,13H,2-4,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMBIMRUXYXHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCC(=O)N(CC#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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